5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine
Overview
Description
5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its fused imidazole and pyridazine rings, which contribute to its unique chemical properties and potential biological activities. Researchers have been exploring its derivatives for various applications, particularly in the development of new therapeutic agents.
Mechanism of Action
Target of Action
The primary targets of 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine are certain kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
This compound interacts with its kinase targets by binding to them . This binding can inhibit the activity of the kinases, leading to changes in the phosphorylation state of the substrates of these kinases .
Biochemical Pathways
Given its interaction with kinases, it is likely that it affects pathways regulated by these enzymes . These could include pathways involved in cell cycle progression, apoptosis, and other cellular functions .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its anticancer activities . It has been shown to exhibit excellent activities against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values ranging from 1 to 10 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine typically involves a multi-step process. One common method starts with the condensation reaction between 3-amino-6-chloropyridazine and 2-bromoacetophenone. This reaction yields 6-chloro-2-phenylimidazo[1,2-b]pyridazine, which is then subjected to further reactions to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of specific catalysts and reaction conditions to facilitate the process. The scalability of the synthesis is crucial for its application in large-scale production, particularly for pharmaceutical purposes.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Investigated for their interactions with biological macromolecules.
Medicine: Explored for their anticancer, antimicrobial, and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Another heterocyclic compound with similar structural features but different biological activities.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Known for its neuroprotective properties.
Uniqueness
5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine stands out due to its unique combination of imidazole and pyridazine rings, which confer distinct chemical and biological properties. Its derivatives have shown promising results in various therapeutic applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-6-7-4-5-9(6)8-3-1/h4-5,8H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOZFYMYPHZPLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CN2NC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618796 | |
Record name | 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54760-47-3 | |
Record name | 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H,8H-imidazo[1,2-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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